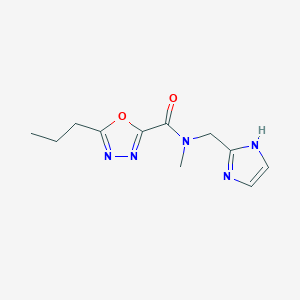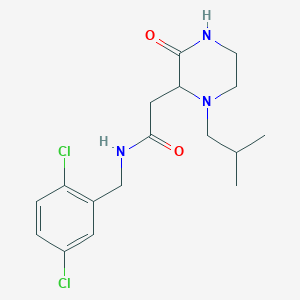
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide, also known as IMX-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, there are also limitations to the use of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide. One potential area of research is the development of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide and to identify potential targets for its therapeutic use. Finally, the synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide could be optimized to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide is a chemical compound that has potential therapeutic applications in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide and to optimize its synthesis for research purposes.
合成法
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-amino-5-methyl-1,3,4-oxadiazole with methyl propionate to form methyl 2-amino-5-methyl-1,3,4-oxadiazole-2-carboxylate. This intermediate is then treated with formaldehyde and sodium borohydride to form N-(2-formyl-5-methyl-1,3,4-oxadiazol-1-yl)methyl)methyl propionate. The final step involves the reaction of this intermediate with imidazole to form N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide.
科学的研究の応用
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-4-9-14-15-10(18-9)11(17)16(2)7-8-12-5-6-13-8/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRMWLIMSWMZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C(=O)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)